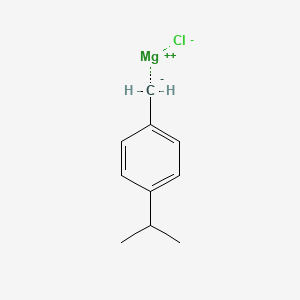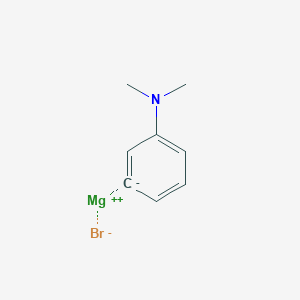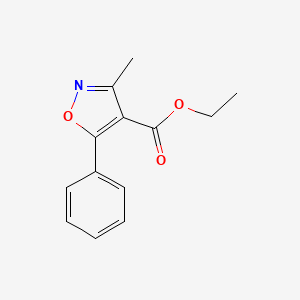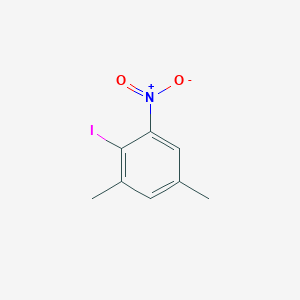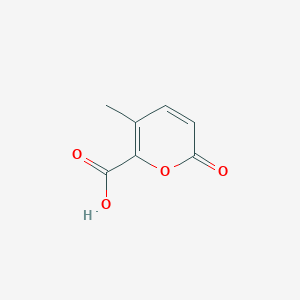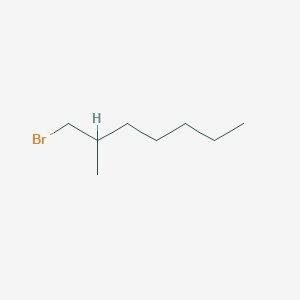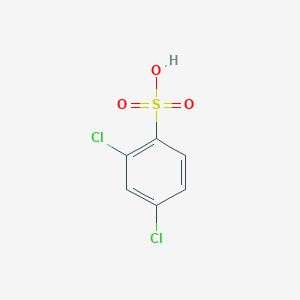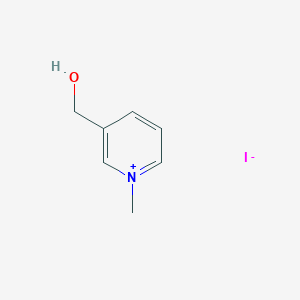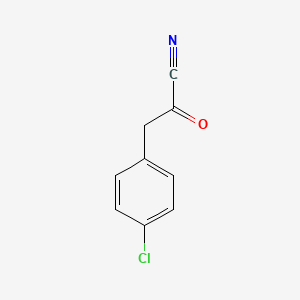
2,6-tropanediol
Overview
Description
2,6-Tropanediol is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.213 g/mol . It is a bicyclic compound that belongs to the class of tropane alkaloids, which are known for their significant pharmacological properties. This compound is primarily used in research related to life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-tropanediol typically involves the reduction of tropinone, a key intermediate in the synthesis of tropane alkaloids. The reduction can be carried out using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves the extraction of tropane alkaloids from plant sources such as Atropa belladonna, Datura stramonium, and Hyoscyamus niger . The extracted alkaloids are then subjected to chemical modifications to obtain this compound. The process involves multiple steps including extraction, purification, and chemical transformation, ensuring the final product meets the required purity standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Tropanediol undergoes various chemical reactions including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding ketone or carboxylic acid derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used to reduce tropinone to this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce various functional groups into the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound such as ketones, carboxylic acids, and substituted tropane compounds .
Scientific Research Applications
2,6-Tropanediol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In biological research, this compound is used to study the biosynthesis and metabolism of tropane alkaloids.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including its use in the development of drugs for neurological disorders.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-tropanediol involves its interaction with specific molecular targets and pathways in the body . It primarily acts on the central nervous system by modulating the activity of neurotransmitters. The compound binds to receptors in the brain, influencing the release and uptake of neurotransmitters such as dopamine and acetylcholine. This modulation of neurotransmitter activity is responsible for its pharmacological effects, including its potential therapeutic benefits in treating neurological disorders.
Comparison with Similar Compounds
2,6-Tropanediol is structurally similar to other tropane alkaloids such as atropine, scopolamine, and cocaine . it has unique properties that distinguish it from these compounds.
Atropine: Unlike atropine, which is primarily used as an anticholinergic agent, this compound has broader applications in research and industry.
Scopolamine: While scopolamine is known for its sedative and antiemetic properties, this compound is mainly used in the synthesis of complex organic molecules and as a research tool.
Similar Compounds
- Atropine
- Scopolamine
- Cocaine
These compounds share a common tropane backbone but differ in their functional groups and pharmacological properties, making each unique in its applications and effects.
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-5-2-3-7(10)6(9)4-8(5)11/h5-8,10-11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNMCJMDJTZIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1CC2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560386 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octane-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65356-02-7 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octane-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


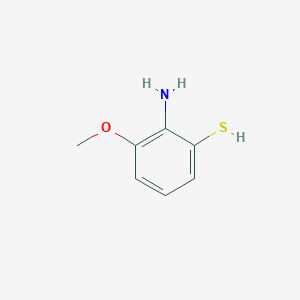
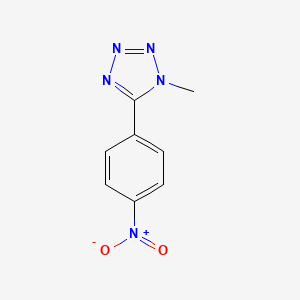
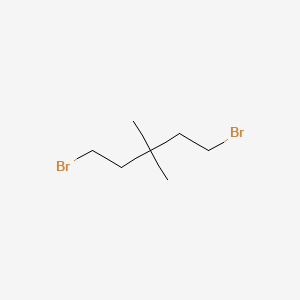
![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1610795.png)

